4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamide group. These compounds are known for their broad-spectrum antibacterial properties and have been used extensively in both human and veterinary medicine .
Preparation Methods
The synthesis of 4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-amino-3-methylbenzenesulfonamide with pyrimidine derivatives under specific conditions. One common method includes the use of stannous chloride and a mixture of ethanol and ethyl acetate as solvents under reflux conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It is explored for its potential use in treating bacterial infections and other diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide involves the inhibition of dihydropteroate synthetase, an enzyme crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar compounds to 4-Amino-3-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide include:
Sulfamethazine: Another sulfonamide derivative used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
What sets this compound apart is its unique structure, which allows it to interact with specific molecular targets and pathways, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N4O2S |
---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
4-amino-3-methyl-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H12N4O2S/c1-8-7-9(3-4-10(8)12)18(16,17)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3,(H,13,14,15) |
InChI Key |
TXBZXVIRZKQPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.